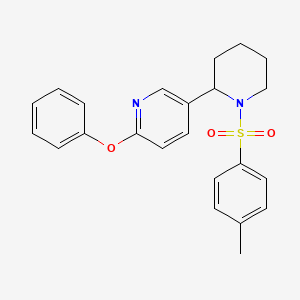

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine

Beschreibung

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine (CAS 1019084-02-6) is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a 1-tosylpiperidin-2-yl moiety at position 3. Its molecular formula is C23H23N2O3S, with a molecular weight of 419.51 g/mol (calculated from CAS data in ). The tosyl (p-toluenesulfonyl) group enhances steric bulk and may influence metabolic stability, while the phenoxy group contributes to lipophilicity. This compound is commercially available at 95% purity, indicating its relevance in pharmaceutical intermediate synthesis .

Eigenschaften

Molekularformel |

C23H24N2O3S |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-2-phenoxypyridine |

InChI |

InChI=1S/C23H24N2O3S/c1-18-10-13-21(14-11-18)29(26,27)25-16-6-5-9-22(25)19-12-15-23(24-17-19)28-20-7-3-2-4-8-20/h2-4,7-8,10-15,17,22H,5-6,9,16H2,1H3 |

InChI-Schlüssel |

LSJIFABRHMPDFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)OC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Phenoxy-5-(1-Tosylpiperidin-2-yl)pyridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-5-(1-Tosylpiperidin-2-yl)pyridin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Forschungen laufen, um ihr Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten zu untersuchen.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Phenoxy-5-(1-Tosylpiperidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Phenoxy- und Tosylpiperidinylgruppen spielen eine entscheidende Rolle bei seiner Bindungsaffinität und Aktivität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, ihre Funktion modulieren und zu verschiedenen biologischen Wirkungen führen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 2-phenoxy-5-(1-tosylpiperidin-2-yl)pyridine with structurally related pyridine derivatives:

*Derivative from with a conjugated diene side chain.

Key Observations:

- Molecular Weight and Substituents: The target compound has a higher molecular weight (419.51 g/mol) compared to simpler analogs like the ethoxy derivative (234.34 g/mol) due to the bulky tosyl and phenoxy groups. Chloro-substituted pyridines (466–545 g/mol) exhibit even higher weights, likely due to halogen and aromatic substituents .

- Melting Points : Chloro-substituted analogs show elevated melting points (268–287°C), attributed to strong intermolecular interactions (e.g., halogen bonding). Data for the target compound is lacking but could be inferred to be similar or higher due to aromatic stacking .

- Solubility: The phenoxy and tosyl groups likely reduce aqueous solubility compared to ethoxy or unsubstituted pyridines, impacting bioavailability.

Pharmacological and Biochemical Implications

- Tosylpiperidinyl Group: The tosyl moiety may act as a metabolic liability due to sulfonamide cleavage, but it also enhances binding to hydrophobic pockets in target proteins.

- Phenoxy vs. However, this could also raise toxicity risks .

- Chloro vs. Tosyl : Chloro-substituted pyridines () are often explored for antimicrobial activity. The target compound’s tosyl group may reduce direct electrophilic reactivity, altering its mechanism of action .

Commercial and Regulatory Status

- Availability : The target compound is listed in commercial catalogs (e.g., Hairui Chemical) at 95% purity, indicating its use as a pharmaceutical intermediate. In contrast, iodo- and ethoxy-analogs are less commonly available .

- Safety Data: Limited EHS information is available, but sulfonamide-containing compounds generally require rigorous toxicity screening due to hypersensitivity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.